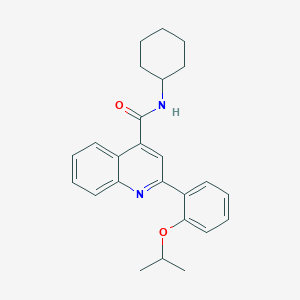![molecular formula C20H21BrN6O2S B446295 2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B446295.png)
2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, a brominated aniline group, and a methoxyphenyl moiety, making it a versatile molecule for scientific research.
Métodos De Preparación
The synthesis of 2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the brominated aniline group and the methoxyphenyl moiety. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of functional groups.
Substitution: The bromine atom in the aniline group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Condensation: The hydrazide group can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Aplicaciones Científicas De Investigación
2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research is conducted to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The triazole ring and the brominated aniline group are crucial for its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE stands out due to its unique combination of functional groups. Similar compounds include:
2-(4-BROMOPHENOXY)-N’-[(E)-(5-METHYL-2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE: Another hydrazide derivative with a different aromatic substitution pattern.
2-[(4-METHOXYPHENYL)METHYLIDENE]PROPANE-1,3-DINITRILE: A compound with a methoxyphenyl group but different core structure.
Propiedades
Fórmula molecular |
C20H21BrN6O2S |
|---|---|
Peso molecular |
489.4g/mol |
Nombre IUPAC |
2-[[5-[(4-bromoanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H21BrN6O2S/c1-27-18(12-22-16-8-6-15(21)7-9-16)24-26-20(27)30-13-19(28)25-23-11-14-4-3-5-17(10-14)29-2/h3-11,22H,12-13H2,1-2H3,(H,25,28)/b23-11+ |
Clave InChI |
AYSKLWGOFUMFDA-FOKLQQMPSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)OC)CNC3=CC=C(C=C3)Br |
SMILES isomérico |
CN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=CC=C2)OC)CNC3=CC=C(C=C3)Br |
SMILES canónico |
CN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)OC)CNC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{(1E)-1-[2-(cyclopropylcarbonyl)hydrazinylidene]ethyl}phenyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B446216.png)


![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B446221.png)
![METHYL 2-({[2-(2-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B446223.png)

![N~4~-[2-(1-CYCLOHEXENYL)ETHYL]-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE](/img/structure/B446226.png)
![2,2-dibromo-N'-{3-[(4-cyanophenoxy)methyl]-4-methoxybenzylidene}-1-methylcyclopropanecarbohydrazide](/img/structure/B446227.png)
![Butyl 2-[(cyclohexylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446228.png)
![N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-phenoxyacetohydrazide](/img/structure/B446229.png)
![N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B446230.png)
![N-[4-(N-{4-[(2-bromophenoxy)methyl]benzoyl}ethanehydrazonoyl)phenyl]cyclopentanecarboxamide](/img/structure/B446233.png)
![3-chloro-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-6-ethyl-1-benzothiophene-2-carbohydrazide](/img/structure/B446234.png)
